2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a 1,2,4-triazole-based acetamide derivative characterized by:
- A pyridin-4-yl group at the 5-position of the triazole, contributing to aromatic stacking interactions.
- A 2,3-dichlorophenyl group on the acetamide moiety, providing electron-withdrawing effects for improved receptor binding.
This compound is part of a broader class of triazole-acetamide hybrids investigated for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-2-1-3-11(13(10)17)20-12(24)8-25-15-22-21-14(23(15)18)9-4-6-19-7-5-9/h1-7H,8,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVSADLKPCBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the synthesis of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Dichlorophenyl Group: The final step involves the acylation of the triazole-pyridine intermediate with 2,3-dichlorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
The pyridinyl ring remains stable under these conditions, but over-oxidation may lead to N-oxide formation in harsh environments (e.g., prolonged exposure to H₂O₂ at elevated temperatures) .
Nucleophilic Substitution
The triazole ring’s C-3 position is susceptible to nucleophilic attack, particularly at the sulfanyl-bound carbon.
The dichlorophenylacetamide group remains inert under these conditions, preserving pharmacological relevance .
Reduction Reactions
Selective reduction of the triazole ring’s N–N bonds has been reported:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, NiCl₂·6H₂O | MeOH, 50°C, 8 hrs | Partially reduced triazoline | 55% | |
| H₂ (1 atm), Pd/C | EtOH, 25°C, 24 hrs | Fully saturated triazolidine | 42% |
The pyridinyl and dichlorophenyl groups are unaffected, but steric hindrance from the acetamide moiety slows kinetics .
Cycloaddition and Coordination Chemistry
The triazole and pyridinyl groups participate in metal coordination and click chemistry:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | CuSO₄, sodium ascorbate, RT | Triazole-linked bioconjugate | 89% | |
| Pd(II) coordination | PdCl₂, MeCN, 60°C, 2 hrs | Pd-triazole complex | 76% |
These reactions enable applications in drug delivery and catalysis .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the triazole ring undergoes ring-opening:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (conc.), reflux | Thiosemicarbazide derivative | 61% | |
| NaOH (aq), 100°C | Degraded acetamide fragments | N/A |
Biological Alkylation
The acetamide’s NH group participates in Mitsunobu-like alkylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DIAD, PPh₃, THF | Alcohol, 0°C → RT, 12 hrs | N-Alkylated acetamide | 58% |
Key Mechanistic Insights:
-
Sulfanyl Group Reactivity : The -S- linkage serves as a soft nucleophile, favoring S-alkylation over O- or N-alkylation .
-
Triazole Ring Stability : The 1,2,4-triazole core resists aromatization but undergoes ring expansion under oxidative stress .
-
Electronic Effects : Electron-withdrawing dichlorophenyl groups enhance acetamide’s electrophilicity, facilitating nucleophilic substitutions .
Scientific Research Applications
Antimicrobial Activity
The compound's structure, featuring a triazole ring and a pyridine moiety, has been associated with notable antimicrobial properties. Triazole derivatives are recognized for their ability to inhibit the growth of various pathogens, including bacteria and fungi. Studies have shown that compounds with similar structures exhibit efficacy against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anticancer Properties
Research indicates that triazole derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have highlighted the ability of related compounds to inhibit tyrosinase activity, which is linked to melanoma and other cancers . The structural characteristics of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide may enhance its binding affinity to cancer-related targets.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes. Specifically, it has shown promise as an inhibitor of AbTYR (a type of tyrosinase), which plays a role in melanin production and is implicated in certain skin disorders and cancers. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory effects on such enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has demonstrated that variations in substituents on the triazole or pyridine rings can significantly affect the compound's potency and selectivity against specific biological targets. This knowledge allows for the rational design of more effective derivatives with enhanced therapeutic profiles .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent modifications to introduce functional groups like the dichlorophenyl moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism by which 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights key structural differences and biological activities of related compounds:
Key Observations:
- Electron-Withdrawing Groups : The 2,3-dichlorophenyl group in the target compound confers stronger electron-withdrawing effects than 3-methoxyphenyl (Compound B) or 4-chloro-2-methylphenyl (Compound D), enhancing antimicrobial potency .
- Substituent Position: The 2,3-dichloro configuration (target) vs.
- Triazole Core Modifications: The 4-amino group in the target and Compound C improves solubility and hydrogen bonding compared to allyl (Compound A) or ethyl () substituents .
Pharmacological Activity Comparison
Antimicrobial Activity
- The target compound demonstrated MIC values of 10–25 µg/mL against E. coli, S. aureus, and A. niger, outperforming analogs with electron-donating substituents (e.g., methoxy in Compound B) .
- Derivatives with para-chloro or ortho-chloro groups (e.g., Compound C) showed reduced activity compared to the target’s 2,3-dichloro configuration, highlighting the importance of substituent positioning .
Enzyme Inhibition
- In reverse transcriptase inhibition assays (), hydroxyphenyl-substituted triazoles (e.g., AM31, KI: 8 nM) outperformed chlorophenyl derivatives, suggesting the target compound may be more suited for antimicrobial than antiviral applications .
Anti-Exudative Activity
Physicochemical and Drug-Like Properties
- Lipophilicity (LogP) : The target compound’s LogP (~3.2) is lower than allyl-substituted analogs (e.g., Compound A: LogP ~3.8), suggesting improved aqueous solubility .
- Synthetic Accessibility: The 4-amino triazole core (target) is synthesized via a three-step process involving cyclization and alkylation, similar to other derivatives . Allyl or ethyl substituents (Compounds A, 16) require additional steps, reducing yield .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structure and Synthesis
The molecular structure of the compound includes a triazole ring, a pyridine moiety, and a dichlorophenyl acetamide group. The synthesis typically involves the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the sulfur and acetamide functionalities.
Antimicrobial Activity
- Mechanism of Action : Triazole compounds often exhibit antimicrobial properties by inhibiting the synthesis of ergosterol in fungal cell membranes or disrupting bacterial cell wall synthesis.
- Case Studies :
- A study reported that derivatives of 1,2,4-triazole displayed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Another research highlighted that compounds similar to our target exhibited antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative | Antibacterial | 8 | |
| 1,2,4-Triazole Derivative | Antifungal | 16 |
Anticancer Activity
- Cell Viability Assays : The compound has been evaluated for its cytotoxic effects against various cancer cell lines using MTT assays.
- Findings :
Other Pharmacological Activities
The compound also exhibits potential in other therapeutic areas:
- Anticonvulsant Activity : Preliminary screenings have shown that certain triazole derivatives can reduce seizure frequency in animal models .
- Anti-inflammatory Effects : Compounds within this class have demonstrated abilities to inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- The presence of electron-donating groups at specific positions on the aromatic ring enhances activity against cancer cells.
- Modifications to the sulfur linkage can influence both antimicrobial and anticancer properties.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and how are key intermediates characterized?
The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with N-(2,3-dichlorophenyl)-α-chloroacetamide in alkaline conditions (KOH/NaOH in methanol). The reaction proceeds at room temperature, followed by purification via recrystallization. Key intermediates are characterized using 1H-NMR and 13C-NMR spectroscopy , with spectral markers such as the pyridine proton resonances (δ 8.5–8.7 ppm) and the acetamide carbonyl signal (δ ~170 ppm in 13C-NMR) confirming structural integrity .
Q. Which spectroscopic techniques are critical for verifying the compound’s structure, and what diagnostic signals should researchers prioritize?
1H-NMR is essential for identifying aromatic protons from the pyridine (δ 8.5–8.7 ppm) and dichlorophenyl (δ 7.1–7.4 ppm) moieties. The sulfanyl group (S–CH2) appears as a singlet at δ ~4.2 ppm. 13C-NMR confirms the carbonyl group (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm). Disappearance of the thiol proton signal (δ ~13 ppm) post-alkylation validates successful S–C bond formation .
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
Follow P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames) due to potential thermal instability. Use fume hoods, nitrile gloves, and secondary containment for spills. Waste disposal should comply with halogenated organic compound regulations .
Advanced Research Questions
Q. How is the anti-exudative activity of this compound evaluated experimentally, and how does it compare to reference drugs?
Anti-exudative efficacy is tested in rat pleurisy models at 10 mg/kg, with exudate volume measured 4 hours post-carrageenan induction. Comparative studies show a 35–40% reduction in exudate volume , comparable to diclofenac sodium (8 mg/kg). Data from Table 3 in highlight dose-dependent activity, with EC50 values calculated via nonlinear regression.
Q. How do structural modifications at the triazole ring influence biological activity, and what substituent patterns enhance pharmacological profiles?
Electron-withdrawing groups (e.g., pyridinyl) at the triazole 5-position improve solubility and COX-2 binding affinity, while bulky substituents (e.g., cyclohexyl) reduce bioavailability. Compared to furan derivatives (e.g., 5-(furan-2-yl) analogs), the pyridinyl group enhances anti-inflammatory potency by 1.5-fold due to π-π stacking interactions with catalytic residues .
Q. What strategies resolve contradictions in activity data between this compound and structurally analogous derivatives?
Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. Isolate stereoisomers via chiral chromatography and validate using in vitro COX-2 inhibition assays . For instance, discrepancies in IC50 values between pyridinyl and furanyl derivatives were resolved by correlating logP values with membrane permeability .
Q. How can computational tools optimize synthetic routes or predict novel derivatives with enhanced activity?
Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reaction pathways (e.g., solvent polarity effects on alkylation efficiency). Machine learning models trained on PubChem datasets prioritize derivatives with improved LogP and polar surface area. For example, ICReDD’s reaction path search methods reduced optimization time by 60% in analogous triazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
